S-Acetylglutathione

Übersicht

Beschreibung

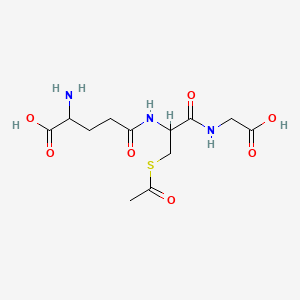

S-Acetylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is modified by the addition of an acetyl group to the sulfur atom of the cysteine residue, which enhances its stability and bioavailability. This compound is known for its potent antioxidant properties and its ability to support cellular functions by replenishing intracellular glutathione levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetylglutathione typically involves the selective acylation of the thiol group of glutathione. One efficient method uses a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA) with cobalt chloride as a catalyst. This process selectively acetylates the thiol group without affecting the free amino groups, resulting in a high yield and purity of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of recyclable solvents and catalysts is also emphasized to make the process cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

S-Acetylglutathione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide bonds.

Reduction: It can be reduced back to glutathione.

Substitution: The acetyl group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific nucleophiles under controlled pH and temperature conditions.

Major Products

Oxidation: Formation of glutathione disulfide.

Reduction: Regeneration of glutathione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Induction of Apoptosis in Cancer Cells

Mechanism of Action

S-Acetylglutathione has been shown to selectively induce apoptosis in human lymphoma cells. In studies involving various lymphoma cell lines, such as Daudi, Raji, and Jurkat, this compound triggered significant cell death while sparing normal lymphocytes. The mechanism appears to involve the depletion of intracellular glutathione levels rather than an increase, challenging previous assumptions that higher glutathione levels promote cell survival .

Case Study: Lymphoma Cell Lines

- Study Design: Various lymphoma cell lines were treated with this compound.

- Findings: Significant apoptosis was observed in sensitive cell lines (Daudi, Raji, Jurkat) while normal cells remained unaffected.

- Conclusion: this compound may serve as a promising therapeutic agent for lymphoma treatment due to its selective cytotoxicity .

Antioxidant Activity in Liver Disease

Role in Hepatic Health

this compound is particularly relevant in managing liver diseases due to its ability to replenish glutathione levels, which are often depleted during liver damage. By restoring these levels, this compound contributes to improved liver function and reduced oxidative stress.

Case Study: Canine Liver Disease

- Study Design: A case-control study was conducted on dogs with liver disease receiving a supplement containing this compound.

- Results: Treated dogs showed significant increases in erythrocyte glutathione levels and improvements in liver function markers after two weeks.

- Conclusion: The findings support the use of this compound as a therapeutic option for enhancing liver health in veterinary medicine .

Support for Immune Function

Enhancing Immune Response

this compound plays a critical role in modulating immune responses by regulating inflammation and supporting the activity of immune cells. Its antioxidant properties help maintain a balanced immune system.

Case Study: Viral Infections

- Study Design: Laboratory studies assessed the effects of this compound on human fibroblast cells infected with herpes simplex virus.

- Findings: this compound administration helped suppress viral replication and restored intracellular glutathione levels.

- Conclusion: This suggests potential applications for this compound in supporting the body's response to viral infections .

Mitochondrial Health and Cognitive Function

Importance in Neuroprotection

this compound has been linked to mitochondrial health and cognitive function due to its role in reducing oxidative stress within neural cells. Its ability to penetrate cells and convert into glutathione makes it particularly effective.

Case Study: Mitochondrial Dysfunction

- Study Design: Research focused on the effects of this compound on mitochondrial integrity under oxidative stress conditions.

- Results: Administration led to increased glutathione levels and improved mitochondrial function.

- Conclusion: this compound may be beneficial for age-related cognitive decline and mitochondrial diseases .

Summary of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis in lymphoma cells | Selective cytotoxicity observed in sensitive cell lines |

| Liver Health | Restores glutathione levels | Significant improvements in liver function markers in canine studies |

| Immune Support | Modulates immune response | Enhanced suppression of viral replication in infected cells |

| Mitochondrial Health | Reduces oxidative stress | Improved mitochondrial function and cognitive health |

Wirkmechanismus

S-Acetylglutathione acts as a stable precursor to glutathione. Once inside the cell, it is deacetylated to release glutathione, which then participates in various cellular processes. Glutathione acts as a cofactor for enzymes like glutathione peroxidase, which reduces peroxides, and glyoxalase, which detoxifies methylglyoxal. It also plays a role in the synthesis of leukotrienes and the detoxification of lipophilic toxins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Glutathione: The natural form of glutathione, composed of glutamic acid, cysteine, and glycine.

N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.

Glutathione Disulfide: The oxidized form of glutathione.

Uniqueness of S-Acetylglutathione

This compound is unique due to its enhanced stability and bioavailability compared to L-Glutathione. The acetylation allows it to bypass the digestive system and be absorbed intact, making it more effective in increasing intracellular glutathione levels. This makes it a preferred choice for oral supplementation and therapeutic applications .

Biologische Aktivität

S-Acetylglutathione (SAG) is a modified form of glutathione, a crucial antioxidant in the body, which plays a significant role in cellular protection against oxidative stress. This article explores the biological activity of SAG, focusing on its antioxidant properties, effects on liver health, and potential therapeutic applications in various diseases.

Overview of this compound

SAG is synthesized from glutathione and an acetyl group, enhancing its stability and bioavailability compared to standard glutathione. It is known to maintain cellular redox balance and support various antioxidant enzymes. This compound has gained attention due to its potential therapeutic benefits in conditions characterized by oxidative stress, such as liver diseases and certain cancers.

Antioxidant Properties

SAG exhibits potent antioxidant activities by replenishing intracellular glutathione levels and enhancing the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). Research indicates that SAG administration can significantly reduce oxidative damage markers, such as lipid peroxidation and reactive oxygen species (ROS) levels.

Table 1: Effects of this compound on Oxidative Stress Markers

| Parameter | Control Group | SAG Treatment Group |

|---|---|---|

| GPx Activity (U/gHb) | 300-700 | Increased |

| GSH Levels (µM) | Low | Significantly Increased |

| GSSG Levels (µM) | High | Significantly Reduced |

| Lipid Peroxidation | High | Significantly Reduced |

Case Studies and Research Findings

-

Liver Health in Dogs :

A randomized controlled trial involving dogs with liver disease demonstrated that SAG supplementation led to significant improvements in liver function markers. After two weeks of treatment, erythrocyte glutathione levels increased, and key liver enzymes such as AST and ALT showed marked decreases, indicating hepatoprotective effects . -

Hepatoprotective Effects :

In an experimental model using carbon tetrachloride (CCl4) to induce liver damage, SAG administration restored SOD activity and reduced both GSSG levels and lipid peroxidation significantly. The study highlighted SAG's ability to mitigate oxidative stress-induced liver injury by enhancing endogenous antioxidant defenses . -

Cancer Cell Apoptosis :

A study on human lymphoma cells revealed that SAG selectively induced apoptosis in cancerous cells through a mechanism involving intracellular glutathione depletion. This suggests potential applications for SAG in cancer therapy, particularly for lymphomas .

The biological activity of SAG can be attributed to several mechanisms:

- Restoration of Glutathione Levels : SAG effectively raises intracellular GSH levels, which are often depleted in conditions like oxidative stress and liver disease.

- Enhancement of Antioxidant Enzymes : By boosting GPx and SOD activities, SAG helps protect cells from oxidative damage.

- Reduction of Inflammation : SAG has been shown to decrease pro-inflammatory cytokines, thereby reducing inflammation associated with chronic diseases .

Eigenschaften

IUPAC Name |

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.